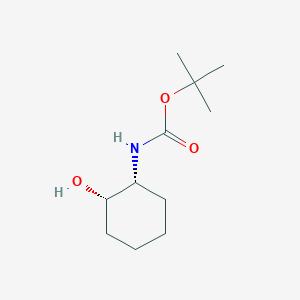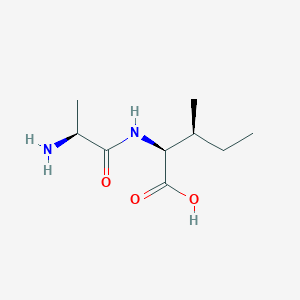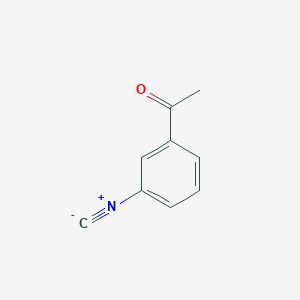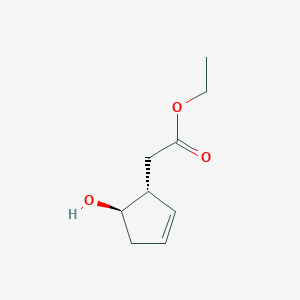![molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7](/img/structure/B3257942.png)
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is a chemical compound . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water and is a pharmacologically active compound .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific articles . For instance, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione .Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been analyzed in several studies . It is a complex structure that includes a cyclohepta[b]pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been studied . For example, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been analyzed . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Studies
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been a subject of interest in the field of organic synthesis and chemical studies. For instance, it has been used in the synthesis of various cycloheptapyridine derivatives. A notable example includes the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one via the N-oxide and the 9-hydroxy-derivative, which demonstrates its versatility in chemical transformations (Jones, Jones, & Robinson, 1973).
Pharmaceutical Research
In pharmaceutical research, compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have shown promising biological activities. For example, certain derivatives exhibited significant anti-inflammatory activity in vivo, especially in rat carrageenan paw edema and rat developing adjuvant arthritis models (Calhoun et al., 1995). Another study discovered a novel antipeptic agent with this moiety, TY-11345, which outperformed omeprazole in inhibiting (H+ + K+)-ATPase and showed higher antisecretory potencies (Yamada, Goto, Shimanuki, & Narita, 1994).
Anticancer Research
The compound has also been explored in anticancer research. A study developed a synthetic methodology for substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems, demonstrating their potential as anticancer agents. The synthesized compounds showed promising cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer cells (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAUGDNWWSJJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)N)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


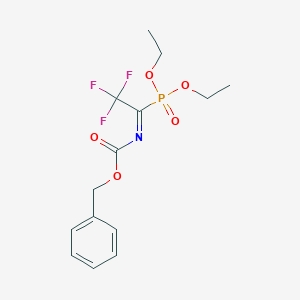
![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
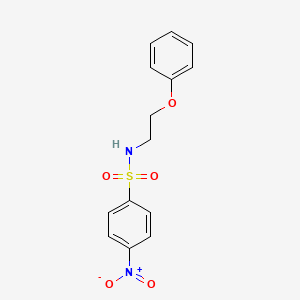

![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3257880.png)

